molecular formula C19H14FN3O3S2 B10979849 5-fluoro-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)benzamide

5-fluoro-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)benzamide

Cat. No. B10979849
M. Wt: 415.5 g/mol
InChI Key: RDXQTHUGLPPQOE-UHFFFAOYSA-N
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Description

5-fluoro-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)benzamide is a complex organic compound that features a benzothiazole core, a pyrrole ring, and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)benzamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Benzothiazole Core: Starting with a substituted aniline, the benzothiazole core is formed through a cyclization reaction with sulfur and an oxidizing agent.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) under mild conditions.

    Attachment of the Pyrrole Ring: The pyrrole ring is introduced via a condensation reaction with an appropriate pyrrole derivative.

    Sulfonylation: The methylsulfonyl group is added using methylsulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfonyl group.

    Reduction: Reduction reactions can target the benzothiazole core or the nitro groups if present.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the fluorine-substituted benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions vary depending on the desired substitution, but typical reagents include halogenating agents or nucleophiles like amines.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while reduction of the benzothiazole core can lead to various reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, the compound has potential as a pharmacophore in drug design. Its benzothiazole and pyrrole moieties are known to interact with various biological targets, making it a candidate for developing new therapeutic agents.

Medicine

In medicine, derivatives of this compound are being investigated for their anticancer, antimicrobial, and anti-inflammatory properties. The fluorine atom enhances the compound’s metabolic stability and bioavailability.

Industry

Industrially, the compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its electronic properties.

Mechanism of Action

The mechanism of action of 5-fluoro-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets. The benzothiazole core can bind to enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity, while the pyrrole ring can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    5-fluoro-2-(1H-pyrrol-1-yl)benzamide: Lacks the benzothiazole and methylsulfonyl groups, making it less versatile.

    N-(6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-2-(1H-pyrrol-1-yl)benzamide: Similar but without the fluorine atom, which may affect its biological activity and stability.

Uniqueness

The presence of the fluorine atom, benzothiazole core, and pyrrole ring in 5-fluoro-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)benzamide makes it unique. These features contribute to its enhanced biological activity, stability, and potential for diverse applications in various fields.

This compound’s unique structure and properties make it a valuable subject of study in multiple scientific disciplines

properties

Molecular Formula

C19H14FN3O3S2

Molecular Weight

415.5 g/mol

IUPAC Name

5-fluoro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-pyrrol-1-ylbenzamide

InChI

InChI=1S/C19H14FN3O3S2/c1-28(25,26)13-5-6-15-17(11-13)27-19(21-15)22-18(24)14-10-12(20)4-7-16(14)23-8-2-3-9-23/h2-11H,1H3,(H,21,22,24)

InChI Key

RDXQTHUGLPPQOE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=CC(=C3)F)N4C=CC=C4

Origin of Product

United States

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